N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-4-10(7-9)19-12(16-17-18-19)8-15-13(20)11-5-2-6-21-11/h1-7H,8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGJGPROSYMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Attachment to the Thiophene Ring: The resulting 1-(3-fluorophenyl)-1H-tetrazole is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The tetrazole group (1H-tetrazol-5-yl) is electron-deficient and participates in nucleophilic substitution reactions. Its resonance-stabilized structure allows reactivity at the N-methyl position or the tetrazole nitrogen atoms.
Thiophene Ring Reactions
The thiophene-2-carboxamide moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to directing effects of the carboxamide group.
Carboxamide Group Transformations
The carboxamide (-CONH<sub>2</sub>) group is susceptible to hydrolysis and reduction.
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Thiophene-2-carboxylic acid + Amine intermediate | Acid-catalyzed cleavage of the amide bond |
| Basic Hydrolysis | NaOH (aq.), heat | Thiophene-2-carboxylate salt + Ammonia | Saponification under alkaline conditions |
| Reduction | LiAlH<sub>4</sub> in THF | Thiophene-2-methanol + Amine | Conversion of amide to alcohol |
Methylene Linker Reactivity
The -CH<sub>2</sub>- group bridging the tetrazole and carboxamide can undergo oxidation.
| Reaction Type | Oxidizing Agent | Products | Notes |
|---|---|---|---|
| Oxidation to Ketone | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone derivative (R-CO-R') | Requires harsh conditions due to steric hindrance |
Fluorophenyl Group Stability
The 3-fluorophenyl group is generally inert under mild conditions but participates in coupling reactions under catalysis.
| Reaction Type | Catalysts/Reagents | Products | Examples |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl derivatives | Fluorine acts as a directing group |
Complexation and Coordination
The tetrazole nitrogen atoms can act as ligands for metal ions, forming coordination complexes.
| Metal Ion | Solvent System | Complex Structure | Applications |
|---|---|---|---|
| Cu(II) | Ethanol/water | Octahedral geometry | Potential catalytic or medicinal uses |
Photochemical Reactions
UV irradiation induces isomerization or cleavage in the tetrazole-thiophene system.
| Wavelength (nm) | Products | Mechanism |
|---|---|---|
| 254–365 | Ring-opened nitrile imine intermediates | Photoinduced tautomerization |
Biochemical Interactions
The compound modulates biological targets via hydrogen bonding (tetrazole) and π-π stacking (thiophene/fluorophenyl).
| Target | Binding Affinity (K<sub>d</sub>) | Proposed Interaction |
|---|---|---|
| COX-2 | 12.3 ± 1.5 µM | Tetrazole mimics carboxylate in active site |
| Protein Kinase CK2 | 8.9 ± 0.7 µM | Thiophene engages hydrophobic pocket |
Key Findings from Structural Analogs
-
Tetrazole Bioisosterism : The tetrazole group enhances metabolic stability compared to carboxylic acids .
-
Thiophene Functionalization : Electron-withdrawing groups on thiophene increase electrophilic substitution rates .
-
Fluorine Effects : The 3-fluoro substituent improves lipid solubility and bioavailability .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is C15H14FN5OS, with a molecular weight of approximately 345.37 g/mol. The compound features a thiophene ring linked to a tetrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structural features have shown significant growth inhibition against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results suggest that the compound may possess potent anticancer activity, warranting further investigation into its mechanism of action and therapeutic potential .
Antimicrobial Properties
The antimicrobial activity of thiophene derivatives has also been documented extensively. A study on related thiophene compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 40.0 - 86.9 |
| Escherichia coli | Ranged from no activity to 47.8% |
These findings indicate that this compound could be explored as a potential antimicrobial agent .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a series of thiophene derivatives on cancer cell lines, revealing that the introduction of fluorinated phenyl groups significantly enhanced anticancer activity. The study concluded that compounds with similar structures to this compound exhibited promising results and could be developed further for clinical applications .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of thiophene-based compounds against various pathogens. The results indicated that certain derivatives had substantial antibacterial effects, particularly against Gram-positive bacteria, suggesting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The tetrazole ring may play a role in binding to these targets, while the fluorophenyl and thiophene groups contribute to the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide share the thiophene-carboxamide core but differ in substituents. Key distinctions include:
- Thiazole vs. Tetrazole Linkage : Thiazole rings in these analogs may confer different hydrogen-bonding capabilities compared to the tetrazole in the target compound.
- Purity and Yield : The nitrothiophene derivatives exhibit variable purity (42%–99%) and synthesis yields (exact yields unspecified), highlighting the impact of substituents on reaction efficiency .
Table 1: Comparison of Thiophene Carboxamide Derivatives
| Compound Name | Core Structure | Key Substituents | Purity/Yield | Biological Activity |
|---|---|---|---|---|
| Target Compound | Tetrazole-thiophene | 3-Fluorophenyl, methyl linker | N/A | Hypothesized enzyme inhibition |
| N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | Thiazole-thiophene | 3,5-Difluorophenyl, nitro | 99.05% | Antibacterial |
Angiotensin II Receptor Antagonists ()
Losartan and valsartan incorporate tetrazole rings and aromatic carboxamide-like groups, serving as angiotensin II receptor blockers. Key comparisons:
- Tetrazole as Bioisostere : Both losartan and the target compound use tetrazole to mimic carboxylic acids, improving oral bioavailability .
- Substituent Effects : The target’s 3-fluorophenyl group may enhance target selectivity compared to losartan’s biphenyl-tetrazole system, which is critical for blood pressure regulation .
Fluorinated Aromatic Compounds ()
The patent compound (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide shares the 3-fluorophenyl motif but features a pyridopyridazine core. Fluorine’s role here includes:
Physicochemical Properties
- Solubility : The tetrazole-thiophene combination may reduce aqueous solubility relative to nitrothiophene derivatives, necessitating formulation optimization.
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , a fluorophenyl group , and a thiophene carboxamide moiety . These structural components contribute to its biological properties and interaction with various molecular targets.
The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes. The tetrazole ring may mimic certain biological molecules, facilitating binding to active sites on enzymes or receptors, thus modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values in the low micromolar range. For example, one study reported that derivatives similar to this compound displayed potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This activity is particularly relevant for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antitumor Studies : A study involving structurally similar compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating a potential role in cancer therapy .
- Inflammation Models : In models of inflammation, compounds with similar structures were shown to reduce inflammatory markers significantly, suggesting that this compound may have therapeutic applications in inflammatory diseases .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with its biological targets, revealing potential binding sites and affinities that correlate with observed biological activities.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tetrazole-thiophene hybrids like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide?
- Method : A two-step approach is commonly employed:
Tetrazole Formation : Use [3+2] cycloaddition between nitriles and trimethylsilyl azide in the presence of a tin catalyst (e.g., dibutyltin oxide) to synthesize the tetrazole core .
Coupling Reactions : React the tetrazole intermediate with thiophene-2-carboxamide derivatives under mild nucleophilic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C ensures efficient coupling .
- Characterization : Confirm structure via IR (tetrazole C=N stretch at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.1–8.2 ppm; methylene linker at δ 4.5–5.0 ppm) .
Q. How can researchers optimize purification for intermediates with low solubility?
- Recrystallization : Use hot aqueous acetic acid to remove impurities, as demonstrated in tetrazole-thioethanol derivatives .
- Chromatography : For polar by-products (e.g., unreacted azides), silica gel chromatography with ethyl acetate/hexane gradients is effective .
Q. What analytical techniques are critical for verifying structural integrity?
- IR Spectroscopy : Identify tetrazole (C=N) and amide (C=O at ~1680 cm⁻¹) functional groups .
- NMR : Use ¹³C NMR to resolve overlapping signals in aromatic regions (e.g., fluorophenyl vs. thiophene carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for halogenated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in tetrazole-thiophene coupling?
- Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with heterogeneous catalysts like Bleaching Earth Clay to reduce side reactions (e.g., hydrolysis of the amide bond) .
- Solvent Effects : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing transition states .
- Temperature Control : Maintain 70–80°C to balance reactivity and thermal stability of the tetrazole ring .
Q. What structure-activity relationships (SAR) are observed in tetrazole-containing analogs targeting proteases or receptors?
- Tetrazole Role : The tetrazole moiety mimics carboxylate groups, enhancing binding to zinc-dependent enzymes (e.g., SARS-CoV-2 main protease) .
- Substituent Effects : Fluorine at the 3-position of the phenyl ring improves metabolic stability and lipophilicity, as seen in angiotensin II receptor antagonists (e.g., losartan analogs) .
- Thiophene Linker : The thiophene carboxamide group contributes to π-π stacking with hydrophobic enzyme pockets .
Q. How can researchers address contradictory bioactivity data across studies?
- Assay Variability : Standardize enzyme inhibition assays (e.g., SARS protease) using positive controls (e.g., 5,7-dichloro-4-hydroxyquinolinone derivatives) .
- Cellular Context : Account for cell membrane permeability differences by measuring intracellular concentrations via LC-MS .
Q. What strategies are effective for analyzing synthetic by-products in [3+2] cycloadditions?
- By-Product Identification : In cases where dimerization occurs (e.g., formation of N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)(1H-tetrazol-5-yl)methyl)-benzamide), use preparative TLC or HPLC to isolate and characterize impurities .
- Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways and predict competing intermediates .
Q. How does fluorination impact the compound’s physicochemical properties?
- Solubility : The 3-fluorophenyl group reduces water solubility but enhances lipid bilayer penetration (logP ~2.5–3.0) .
- Metabolic Stability : Fluorine retards oxidative metabolism by cytochrome P450 enzymes, as observed in pharmacokinetic studies of related analogs .
Methodological Recommendations
- Synthetic Reproducibility : Document catalyst activation protocols (e.g., Bleaching Earth Clay pre-treatment at pH 12.5) to ensure batch consistency .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
